molecular formula C17H17N3O5S B2353839 3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one CAS No. 2380179-46-2

3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one

Cat. No. B2353839
CAS RN: 2380179-46-2
M. Wt: 375.4
InChI Key: QYCBXROWSNYGPV-UHFFFAOYSA-N
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Description

3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one, also known as MPO, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. MPO belongs to the class of benzoxazole derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one involves the inhibition of various cellular signaling pathways that are involved in the regulation of inflammation, cancer cell proliferation, and microbial growth. This compound acts by inhibiting the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. This compound also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic Bcl-2 proteins. Additionally, this compound disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of inflammation, cancer cell proliferation, and microbial growth. This compound has been found to inhibit the production of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6. This compound has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic Bcl-2 proteins. Additionally, this compound disrupts the cell membrane of bacteria and fungi, leading to their death.

Advantages and Limitations for Lab Experiments

3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one has several advantages as a research tool, including its potent biological activity and its ability to inhibit multiple cellular signaling pathways. However, this compound also has several limitations, including its complex synthesis method and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for research on 3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one, including the development of more efficient synthesis methods, the identification of novel biological targets for this compound, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, the use of this compound as a research tool for the study of cellular signaling pathways involved in inflammation, cancer, and microbial growth is an area of ongoing research.

Synthesis Methods

The synthesis of 3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one involves the reaction of 3-(pyridin-3-yloxymethyl)azetidine with 3-methyl-5-sulfonyl-1,3-benzoxazol-2-one under appropriate reaction conditions. The reaction proceeds through a series of intermediate steps, and the final product is obtained through purification and isolation.

Scientific Research Applications

3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to exhibit anti-microbial activity against a wide range of pathogens, including bacteria and fungi.

properties

IUPAC Name

3-methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-19-15-7-14(4-5-16(15)25-17(19)21)26(22,23)20-9-12(10-20)11-24-13-3-2-6-18-8-13/h2-8,12H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCBXROWSNYGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)COC4=CN=CC=C4)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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